N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Description
N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a synthetic compound characterized by a benzamide core substituted with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety at the para position and a 1-cyanopropyl group on the amide nitrogen. The trifluoromethyl-oxadiazole group confers metabolic stability and lipophilicity, while the nitrile-containing alkyl chain may influence solubility and target binding.
Properties
IUPAC Name |
N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2/c1-2-10(7-18)19-12(22)9-5-3-8(4-6-9)11-20-13(23-21-11)14(15,16)17/h3-6,10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNDLZMSAUASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a suitable precursor with hydrazine derivatives under acidic conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s key structural analogs differ primarily in the amide nitrogen substituent and the positioning of the oxadiazole group. Representative examples include:
Key Observations :
- The trifluoromethyl-oxadiazole group is conserved across analogs, underscoring its role in stability and target engagement.
- Amide substituents dictate functional divergence: fluorophenyl groups (e.g., flufenoxadiazam) favor agrochemical activity, while alkyl/heterocyclic chains (e.g., piperidine in ) align with pharmaceutical applications.
Structure-Activity Relationships (SAR)
- Amide Substituent: Aromatic groups (e.g., 2-fluorophenyl in flufenoxadiazam) improve target specificity in fungi . Aliphatic/heterocyclic groups (e.g., piperidine in ) enhance pharmacokinetic properties for drug candidates. Nitrile-containing chains (target compound) may balance solubility and binding kinetics.
- Oxadiazole Position : Para-substitution optimizes spatial alignment with biological targets compared to meta isomers .
Biological Activity
N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through the following general reaction scheme:
- Formation of the oxadiazole ring : This is achieved via the condensation of hydrazine derivatives with carbonyl compounds.
- Substitution reactions : The introduction of the cyanopropyl group and trifluoromethyl moiety is accomplished through nucleophilic substitution methods.
Antitumor Activity
This compound has demonstrated significant antitumor activity in various studies. For instance, research indicates that compounds with similar structures exhibit potent inhibition against several cancer cell lines. Specifically:
- In vitro assays : The compound was tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D culture systems. Results showed that it effectively inhibited cell proliferation with IC50 values ranging from 0.85 to 6.75 µM across different cell lines .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial activity against various bacterial strains. Studies suggest that compounds containing oxadiazole rings are particularly effective against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
The mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been observed to intercalate into DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
A notable study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of a series of oxadiazole derivatives, including this compound. The study reported promising results regarding its cytotoxicity against various cancer cell lines with minimal toxicity to normal cells .
Q & A
Q. What are the key synthetic strategies for preparing N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide?
The compound is synthesized via multistep organic reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing nitrile derivatives with hydroxylamine (e.g., using K₂CO₃ in DMF as a base and solvent) .
- Step 2 : Substitution at the benzamide position. For example, coupling 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid with 1-cyanopropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane) .
- Step 3 : Purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Resolves the planar oxadiazole ring and confirms trifluoromethyl positioning .
- NMR : Key signals include δ ~8.5–9.0 ppm (aromatic protons), δ ~3.0–4.0 ppm (cyanopropyl CH₂ groups), and a singlet for CF₃ at δ ~-60 ppm in ¹⁹F NMR .
- Mass spectrometry : Molecular ion peaks at m/z 351–353 (M+H⁺) align with the molecular formula C₁₅H₁₂F₃N₅O₂ .
Q. What are the preliminary biological activities observed for this compound?
- Antifungal activity : In vitro assays against Fusarium spp. show MIC₅₀ values of 2–10 µM, comparable to agrochemical benchmarks like flufenoxadiazam .
- Enzyme inhibition : Targets fungal cytochrome P450 enzymes (e.g., CYP51), validated via fluorescence-based inhibition assays .
Advanced Research Questions
Q. How does structural modification of the cyanopropyl group affect bioactivity?
-
SAR studies : Replacing the cyanopropyl group with alkyl/aryl substituents (e.g., methyl, cyclopropyl) alters logP and membrane permeability. For example:
Substituent logP Antifungal IC₅₀ (µM) Cyanopropyl 2.8 3.2 Methyl 1.9 >20 Cyclopropylmethyl 3.1 4.5 Lower logP correlates with reduced activity due to poor membrane penetration .
Q. What computational methods predict its metabolic stability?
Q. How does the compound perform in formulation studies for agrochemical use?
- Capsule suspension : Encapsulation with polyisocyanates improves biodegradability (e.g., 80% degradation in soil after 30 days vs. 50% for non-encapsulated forms) .
- Stability : Degrades <5% under UV light (λ = 254 nm) over 72 hours, indicating photostability for field applications .
Methodological Challenges
Q. How to resolve contradictions in biological activity data across studies?
Q. What advanced techniques validate its mechanism of action?
- Radiolabeling : Incorporate ¹⁸F into the trifluoromethyl group for PET imaging to track in planta distribution (e.g., 75% acetonitrile/water mobile phase for HPLC purification) .
- Cryo-EM : Resolve binding modes with fungal enzymes at near-atomic resolution .
Data Reproducibility and Optimization
Q. How to optimize reaction yields for large-scale synthesis?
Q. What analytical methods ensure batch-to-batch consistency?
- HPLC-MS : Monitor purity (>98%) with a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Emerging Applications
Q. Can this compound serve as a precursor for radiopharmaceuticals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
